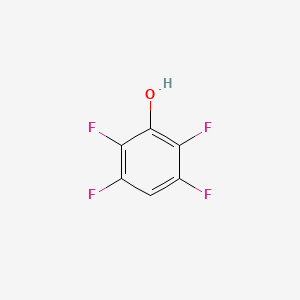

2,3,5,6-Tetrafluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88309. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYIIRLNRCVTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227695 | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-39-1 | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNA118I5TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenol (CAS 769-39-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluorophenol (CAS 769-39-1), a versatile fluorinated aromatic compound. The information is intended to support research, development, and drug discovery activities by providing detailed technical data and experimental methodologies.

Physicochemical Properties

This compound is a white crystalline solid at room temperature, though it can also exist as a colorless liquid depending on ambient conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 769-39-1 | [2][3][4] |

| Molecular Formula | C₆H₂F₄O | [2][4] |

| Molecular Weight | 166.07 g/mol | [2][4] |

| Appearance | White to light yellow crystal or liquid; Crystalline low melting solid | [2][4][5] |

| Melting Point | 37-39 °C | [2][3][6] |

| Boiling Point | 140 °C | [2][3][6] |

| Density | 1.4445 g/cm³ (estimate) | [2] |

| Flash Point | 175 °F (79.4 °C) | [2] |

| Vapor Pressure | 4.97 mmHg at 25°C | [2] |

| Water Solubility | Partly miscible | [2][3] |

| Stability | Stable under normal conditions. Incompatible with acid chlorides, acid anhydrides, and oxidizing agents. | [2][3][5] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Key spectral data are available from public databases and literature.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹⁹F NMR are crucial for characterization.[7][8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[9]

-

Infrared (IR) Spectroscopy: ATR-IR and vapor phase IR spectra are available for functional group identification.[9]

-

Raman Spectroscopy: Raman spectra are also available for this compound.[10]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[1] It is corrosive and can cause severe skin burns and eye damage.[1][11] Inhalation may cause respiratory irritation.

| Hazard Information | Details | Reference |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. | [11] |

| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405 | [11] |

| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection, dust mask type N95 (US). | [12][13] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Store locked up. | [11][12] |

| Inpatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides, strong bases. | [2] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

This method involves the reaction of pentafluorobenzoic acid with sodium acetate (B1210297) followed by treatment with sulfuric acid.[14]

Experimental Protocol:

-

Reaction Setup: In a 1L glass reactor, add 404 g of N,N-dimethylformamide (DMF) and 202.3 g of sodium acetate.

-

Addition of Starting Material: At a temperature of 50-55 °C, add 106.0 g of pentafluorobenzoic acid.

-

First Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by HPLC until the raw material content is below 1.0%.

-

Acidification: Cool the reaction mixture to below 80 °C and add 143.8 g of 98% concentrated sulfuric acid to adjust the pH to less than 1.

-

Second Reflux: Heat the mixture to reflux and maintain for 5 hours.

-

Isolation: After the reflux is complete, perform steam distillation to separate the lower organic layer.

-

Purification: Rectify the collected organic layer to obtain this compound. The expected yield is approximately 79.0 g (95%) with a purity of 99.8%. The product is a white crystal upon cooling.[14]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 769-39-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 8. This compound(769-39-1) 1H NMR [m.chemicalbook.com]

- 9. This compound | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. 2,3,5,6-テトラフルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 2,3,5,6-Tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,3,5,6-tetrafluorophenol. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are utilizing or investigating this fluorinated aromatic compound. This document consolidates key data into structured tables, outlines detailed experimental protocols for synthesis and analysis, and presents a visual representation of a common synthetic pathway. While this compound is a significant intermediate in the synthesis of pharmaceuticals and other bioactive molecules, publicly available information regarding its specific biological activities and modulation of signaling pathways is limited.

Introduction

This compound, with the CAS number 769-39-1, is a polysubstituted aromatic organic compound. The presence of four fluorine atoms on the benzene (B151609) ring significantly influences its chemical and physical properties, such as acidity, reactivity, and lipophilicity. These characteristics make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers. The incorporation of fluorine atoms into organic molecules can enhance metabolic stability and binding affinity, properties highly sought after in drug design.[1][2]

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid or liquid at room temperature.[1] It is partially miscible with water and is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂F₄O | [3] |

| Molecular Weight | 166.07 g/mol | [3] |

| CAS Number | 769-39-1 | [3] |

| Appearance | White to light yellow crystal or liquid | [1] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 140 °C at 760 mmHg | [3] |

| Density | 1.4445 g/cm³ (estimate) | [3] |

| pKa | 5.46 ± 0.20 (Predicted) | [3] |

| Solubility | Partly miscible with water | [3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| InChI Key | PBYIIRLNRCVTMQ-UHFFFAOYSA-N | [3] |

| SMILES | Oc1c(F)c(F)cc(F)c1F | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (CDCl₃, 399.65 MHz): δ 6.642 ppm. | [5] |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| ¹⁹F NMR | Data not explicitly detailed in search results. | |

| IR Spectroscopy | Conforms to structure. | [4] |

| Mass Spectrometry | m/z top peak: 166; m/z 2nd highest: 118; m/z 3rd highest: 99. | [6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of pentafluorobenzoic acid with sodium acetate (B1210297) in N,N-dimethylformamide (DMF), followed by acidification.[7]

Experimental Workflow: Synthesis from Pentafluorobenzoic Acid

Caption: Synthesis of this compound from Pentafluorobenzoic Acid.

Detailed Methodology:

-

Reaction Setup: In a 1 L glass reactor, combine 404 g of N,N-dimethylformamide (DMF) and 202.3 g of sodium acetate.

-

Addition of Reactant: While maintaining the temperature between 50-55 °C, add 106.0 g of pentafluorobenzoic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the concentration of the starting material (pentafluorobenzoic acid) is below 1.0%.

-

Cooling and Acidification: Cool the reaction mixture to below 80 °C. Carefully add 143.8 g of 98% concentrated sulfuric acid to adjust the pH to less than 1.

-

Second Reflux: Heat the acidified mixture to reflux and maintain for 5 hours.

-

Isolation: After the second reflux, perform steam distillation to separate the product. The desired product will be in the lower organic layer.

-

Purification: Separate the lower organic layer and purify by rectification to obtain this compound. This process typically yields a white crystalline solid upon cooling, with a high purity (e.g., 99.8%) and a yield of approximately 95%.[7]

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A typical spectrum will show a signal around δ 6.642 ppm.[5]

-

¹³C and ¹⁹F NMR Acquisition: These spectra can be acquired using standard parameters on a multinuclear probe.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The spectrum should be consistent with the functional groups present in the molecule (O-H, C-F, aromatic C=C bonds).

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. For this compound, the molecular ion peak is expected at m/z 166.[6]

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique electronic properties conferred by the fluorine atoms can enhance the efficacy of drug formulations.[1] It is utilized in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers known for their chemical resistance and thermal stability.[1][2] In analytical chemistry, it can be employed as a reagent for the detection and quantification of other compounds.[1]

Biological Activity and Signaling Pathways

Despite its widespread use as a synthetic intermediate, there is a notable lack of publicly available research detailing the specific biological activities of this compound itself, or its direct effects on cellular signaling pathways. The enhanced bioactivity often associated with fluorinated compounds is generally attributed to the properties of the final, more complex molecules synthesized from this intermediate.[1][2] Further research is required to elucidate any intrinsic biological effects of this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined physical, chemical, and spectral properties. This guide provides a consolidated source of this information, including practical experimental protocols, to aid researchers in their work. While its role in the synthesis of bioactive compounds is established, the direct biological effects of this compound remain an area for future investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. This compound 0.97 | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN104926617A - Synthesis method for this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties and Applications of 2,3,5,6-Tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorophenol is a fluorinated aromatic compound of significant interest in various scientific and industrial fields, including pharmaceutical development, materials science, and analytical chemistry. Its unique chemical structure, characterized by a phenol (B47542) ring substituted with four fluorine atoms, imparts enhanced stability, reactivity, and specific biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standardized experimental protocols for their determination, and illustrates its key applications and relationships through a logical workflow diagram.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and application of this compound. The data, compiled from various sources, are summarized below.

| Property | Value | Units | Notes |

| Melting Point | 29 - 39 | °C | The reported range reflects variations in experimental conditions and sample purity.[1][2][3][4] |

| 84.2 - 102.2 | °F | ||

| Boiling Point | 140 | °C | At standard atmospheric pressure (760 mmHg).[1][2][4][5] |

| 284 | °F |

Experimental Protocols

The determination of melting and boiling points for chemical substances is standardized to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide internationally recognized methods.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range.

Commonly Used Methods:

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition.

-

Kofler Hot Bar: A substance is placed on a metal bar with a calibrated temperature gradient to determine its melting point.

General Procedure (Capillary Method):

-

Sample Preparation: A small quantity of dry this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated block or oil bath) adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the rate of heating is reduced to approximately 1°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of melting. The temperature at which the last solid particle disappears is recorded as the end of melting. This range is reported as the melting point.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Commonly Used Methods:

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in a specialized apparatus called an ebulliometer, which allows for precise temperature measurement and pressure control.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured. For pure substances, the boiling point remains constant throughout the distillation.

-

Siwoloboff's Method: A small sample is heated in a test tube alongside a thermometer, with an inverted capillary tube submerged in the liquid. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.

General Procedure (Siwoloboff's Method):

-

Sample Preparation: A small volume of this compound is placed in a small-diameter test tube.

-

Apparatus Setup: A capillary tube, sealed at its upper end, is placed open-end down into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a liquid bath. As the temperature rises, air trapped in the capillary tube expands and escapes.

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid begins to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Relationships and Applications

This compound's utility stems from its distinct chemical properties, which make it a valuable building block in organic synthesis and a probe for biological systems. The following diagram illustrates the logical flow from its fundamental properties to its diverse applications.

References

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-Tetrafluorophenol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining solubility, including detailed experimental protocols and data presentation standards. This approach equips researchers with the necessary tools to generate and interpret solubility data for this compound in their specific applications.

Introduction to this compound

This compound is a fluorinated aromatic organic compound with the molecular formula C₆H₂F₄O. It is a white crystalline solid with a melting point of 37-39 °C and a boiling point of 140 °C.[1][2][3][4] Its physical and chemical properties are significantly influenced by the presence of four fluorine atoms on the benzene (B151609) ring, which affect its acidity, polarity, and intermolecular interactions. Understanding its solubility in various organic solvents is crucial for its application in pharmaceutical synthesis, materials science, and as a reagent in chemical reactions.[5] While it is known to be partly miscible with water, its quantitative solubility in a range of organic solvents is not well-documented in readily available literature.[1][6][7][8]

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound should be structured for clear comparison. The data presented here is hypothetical and serves as a template for organizing experimentally determined values. Solubility is expressed in grams of solute per 100 grams of solvent ( g/100g ) and as a mole fraction (x) at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) |

| Methanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Ethanol | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Acetone | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Toluene | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available | |

| Heptane | 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following section details a general and reliable method for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal gravimetric method is a widely accepted technique for generating accurate solid-liquid equilibrium data.

3.1. Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Apparatus:

-

Jacketed glass equilibrium vessel with a magnetic stirrer

-

Constant-temperature water bath with a controller (±0.1 °C)

-

Calibrated digital thermometer (±0.05 °C)

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Drying oven

-

3.2. Experimental Procedure

-

Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass equilibrium vessel.

-

Equilibration: The vessel is sealed and placed in the constant-temperature water bath set to the desired temperature. The mixture is continuously stirred to facilitate the dissolution process and ensure the system reaches solid-liquid equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being collected.

-

Sample Analysis: The collected sample is immediately transferred to a pre-weighed vial and the mass of the wet sample is recorded. The vial is then placed in a drying oven at a suitable temperature (e.g., 60 °C) until all the solvent has evaporated and a constant mass of the dried solute is achieved. The mass of the dried solute is then recorded.

-

Calculation: The solubility is calculated based on the mass of the solute and the mass of the solvent in the collected sample. The mass of the solvent is determined by subtracting the mass of the dried solute from the mass of the wet sample.

3.3. Data Representation

The solubility can be expressed in various units, with g/100g of solvent and mole fraction being the most common for technical reports.

-

Grams per 100g of solvent: (mass of solute / mass of solvent) * 100

-

Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal gravimetric method.

Caption: General workflow for the experimental determination of solid-liquid solubility.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several factors:

-

Polarity: The principle of "like dissolves like" is a key determinant. Solvents with polarities similar to that of this compound are likely to be better solvents.

-

Hydrogen Bonding: The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor, and the fluorine atoms and the oxygen atom can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, ethers) may exhibit higher solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, although there are exceptions.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how they pack together in a solution, influencing solubility.

Conclusion

References

- 1. This compound | 769-39-1 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 97 769-39-1 [sigmaaldrich.com]

- 4. 2,3,5,6-四氟苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. 769-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,5,6-Tetrafluorophenol

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,5,6-Tetrafluorophenol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the structural information that can be derived from NMR spectroscopy, supported by experimental protocols and data interpretation.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the tetrafluoro-substitution on the benzene (B151609) ring, make NMR spectroscopy an invaluable tool for its structural characterization. This guide delves into the intricacies of its ¹H and ¹³C NMR spectra, including the analysis of chemical shifts and spin-spin coupling constants.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by two main signals: one for the aromatic proton (H4) and another for the hydroxyl proton (-OH).

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H4 (aromatic) | ~6.64 | Multiplet | J(H-F) coupling is present, but specific values are not readily available in the searched literature. |

| -OH (hydroxyl) | ~5.64 | Broad Singlet | This signal is often broad and may not show fine coupling. |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm and are typically recorded in deuterated chloroform (B151607) (CDCl₃). The exact chemical shift values can vary slightly depending on the solvent and concentration.

The aromatic proton at the C4 position experiences coupling with the adjacent fluorine atoms at C3 and C5, resulting in a complex multiplet. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. Due to the presence of fluorine atoms, the carbon signals exhibit characteristic splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| C1 (-OH) | ~145-155 | Multiplet | Complex coupling with F2 and F6. |

| C2, C6 (-F) | ~140-150 | Doublet of Multiplets | Large ¹J(C-F) and smaller multi-bond J(C-F) couplings. |

| C3, C5 (-F) | ~135-145 | Doublet of Multiplets | Large ¹J(C-F) and smaller multi-bond J(C-F) couplings. |

| C4 (-H) | ~100-110 | Multiplet | Coupling with F3 and F5. |

Note: The predicted chemical shift ranges are based on typical values for fluorinated aromatic compounds. Specific experimental data with precise chemical shifts and C-F coupling constants for this compound were not available in the conducted search.

The carbons directly bonded to fluorine (C2, C3, C5, C6) will show large one-bond coupling constants (¹JCF), which are typically in the range of 240-260 Hz. These carbons will also exhibit smaller two- and three-bond couplings to other fluorine atoms, leading to complex splitting patterns. The carbon bearing the hydroxyl group (C1) and the protonated carbon (C4) will also show coupling to the neighboring fluorine atoms.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8-16 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

Visualization of NMR Analysis Workflow

The logical flow of acquiring and interpreting NMR data for this compound can be visualized as follows:

Spin-Spin Coupling Pathways

The observed multiplicities in the NMR spectra arise from through-bond interactions between nuclear spins. In this compound, the key interactions are between ¹H and ¹⁹F, and ¹³C and ¹⁹F.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts of the proton and carbon nuclei are indicative of their electronic environment, which is significantly influenced by the highly electronegative fluorine atoms. The complex splitting patterns, arising from H-F and C-F spin-spin couplings, allow for the unambiguous assignment of the signals and confirmation of the substitution pattern on the aromatic ring. While precise, experimentally determined coupling constants were not available in the public domain at the time of this writing, the principles outlined in this guide provide a robust framework for the analysis and interpretation of the NMR data for this important fluorinated compound. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could provide even more detailed insights into the molecular structure and connectivity.

An In-Depth Technical Guide to the Interpretation of the 2,3,5,6-Tetrafluorophenol IR Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2,3,5,6-tetrafluorophenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. A thorough understanding of its spectral features is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the principal vibrational modes, presents a detailed experimental protocol for spectrum acquisition, and offers a logical workflow for spectral interpretation.

Data Presentation: IR Peak Assignments for this compound

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and aromatic scaffold. The quantitative data, derived from publicly available spectra and analysis of related compounds, is summarized in the table below. The assignments are based on established group frequency correlations and comparisons with the spectra of phenol (B47542) and other halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3550 - 3200 | O-H stretch | A broad band characteristic of the hydroxyl group, often indicating intermolecular hydrogen bonding. |

| ~3100 - 3000 | Aromatic C-H stretch | Weak to medium intensity bands associated with the stretching of the carbon-hydrogen bond on the aromatic ring. |

| ~1650 - 1450 | Aromatic C=C stretch | Multiple sharp bands of variable intensity resulting from the stretching vibrations within the tetrafluorinated benzene (B151609) ring. |

| ~1440 - 1390 | O-H bend | In-plane bending of the hydroxyl group, which can sometimes be coupled with other vibrations. |

| ~1350 - 1250 | C-O stretch | A strong band that is characteristic of the stretching of the carbon-oxygen single bond in phenols. |

| ~1250 - 1000 | C-F stretch | Strong, characteristic absorption bands due to the stretching of the carbon-fluorine bonds. The high number of fluorine atoms results in multiple strong bands in this region. |

| ~900 - 675 | Aromatic C-H out-of-plane bend | Bending vibrations of the aromatic C-H bond, which are useful for determining substitution patterns. |

Experimental Protocols: Acquiring the IR Spectrum

The following provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of this compound, which is a low-melting solid.

Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is the most straightforward method for acquiring the spectrum of a solid sample.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Method 2: KBr Pellet Transmission FT-IR Spectroscopy

This traditional method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum.

-

Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Collect the sample spectrum under the same conditions as the background.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background.

Mandatory Visualization: Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of an infrared spectrum, from initial data acquisition to final structural elucidation.

Caption: Workflow for the interpretation of the IR spectrum of this compound.

Unraveling the Fragmentation Fingerprint: An In-depth Technical Guide to the Mass Spectrum of 2,3,5,6-Tetrafluorophenol

For Immediate Release

This technical guide provides a comprehensive analysis of the electron ionization mass spectrum of 2,3,5,6-Tetrafluorophenol, offering valuable insights for researchers, scientists, and drug development professionals. By detailing the fragmentation pattern, this document serves as a critical resource for the identification and structural elucidation of this and similar fluorinated aromatic compounds.

Executive Summary

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion is readily observed, and subsequent fragmentation events involve the loss of key neutral fragments and radicals, providing a clear fingerprint for its identification. This guide presents the quantitative data, a detailed experimental protocol for its acquisition, and a visual representation of the proposed fragmentation pathway.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound (C₆H₂F₄O, Molecular Weight: 166.07 g/mol ) exhibits several key fragments. The relative intensities of these fragments are crucial for positive identification. The quantitative data is summarized in the table below.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 25 | [M - CO]⁺ |

| 119 | 15 | [M - CO - F]⁺ |

| 110 | 10 | [C₅H₂F₂]⁺ |

| 87 | 30 | [M - C₂HF₂]⁺ |

| 69 | 12 | [CF₃]⁺ |

Experimental Protocol

The following protocol describes a standard method for obtaining the electron ionization mass spectrum of this compound, representative of the conditions used to generate reference spectra such as those in the NIST database.

1. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is utilized.

2. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

3. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold of 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire a complete fragmentation pattern.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization begins with the formation of the molecular ion (m/z 166). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. A proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation route involves the loss of a neutral carbon monoxide (CO) molecule from the molecular ion to form the fragment at m/z 138. This is a common fragmentation pathway for phenols. Subsequent loss of fluorine radicals leads to the ions observed at m/z 119 and 110. An alternative pathway from the molecular ion involves the loss of a difluoroacetylene (B1210905) (C₂F₂) molecule, resulting in the fragment at m/z 87. The fragment at m/z 69 corresponds to the stable trifluoromethyl cation.

This in-depth guide provides the necessary data and protocols for the confident identification and further study of this compound and related compounds in various research and development settings.

References

An In-depth Technical Guide to the Health and Safety of 2,3,5,6-Tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,3,5,6-Tetrafluorophenol (CAS No. 769-39-1), a versatile fluorinated intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Due to its chemical properties, understanding its toxicological profile and handling requirements is crucial for ensuring laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[2][3]

-

Skin Corrosion/Irritation (Category 1B/2) : Causes severe skin burns and eye damage or causes skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or causes serious eye irritation.[2][3][4]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation.[2][4]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂F₄O | [5] |

| Molecular Weight | 166.07 g/mol | [5] |

| Appearance | White solid or colorless liquid | [6] |

| Melting Point | 30 °C | [5] |

| Boiling Point | 140 °C | [5] |

| Flash Point | 79 °C (closed cup) | [4][5] |

| Water Solubility | Partially miscible | [7] |

Table 2: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [8] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | [9] |

Health Hazard Information

Acute Effects

-

Oral: Harmful if swallowed. Ingestion of acidic corrosives can cause chemical burns in the mouth, throat, and gastrointestinal tract.[6]

-

Dermal: Harmful in contact with skin. Direct contact can cause chemical burns. Even without immediate apparent harm, absorption through wounds or abrasions may lead to systemic effects.[6]

-

Inhalation: May cause respiratory tract irritation. Inhalation of vapors, mists, or dust can be damaging to health. For individuals with pre-existing respiratory conditions, exposure may worsen their condition.[5][6]

-

Eye: Causes serious eye damage. Direct contact with the eyes can result in severe burns, pain, tearing, and sensitivity to light.[6]

Chronic Effects

Limited evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects impacting organs or biochemical systems.[6]

Handling and Safety Precautions

Engineering Controls

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH or European Standard EN 149 approved respirator.[5]

Handling and Storage

-

Avoid all personal contact, including inhalation.[6]

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Incompatible with strong oxidizing agents, strong bases, strong acids, acid chlorides, and acid anhydrides.[6][7]

-

Reacts with mild steel and galvanized steel, producing flammable hydrogen gas.[6]

Emergency Procedures

First Aid Measures

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, using appropriate PPE. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for disposal.[6]

-

Major Spills: Evacuate personnel and move upwind. Alert emergency responders. Prevent entry into waterways, sewers, basements, or confined areas.[6]

Experimental Protocols

The following are representative experimental protocols for acute oral and dermal toxicity studies, based on OECD and EPA guidelines.

Acute Oral Toxicity (Limit Test) - Based on OECD Guideline 420

-

Test Animals: Healthy, young adult female Sprague-Dawley rats, nulliparous and non-pregnant, are used. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for an overnight fast before administration of the test substance.

-

Dose Administration: A limit dose of 2000 mg/kg body weight is administered as a single dose by oral gavage. The substance is administered undiluted.

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days.

-

Body weights are recorded prior to dosing and on days 7 and 14.

-

-

Pathology: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

-

Data Analysis: The LD₅₀ is determined to be greater than 2000 mg/kg if no mortality or compound-related morbidity is observed.

Acute Dermal Toxicity (Limit Test) - Based on OECD Guideline 402

-

Test Animals: Healthy, young adult Wistar rats (5 males and 5 females) are used.

-

Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of each animal (at least 10% of the body surface area).

-

Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance is applied to the clipped skin. The treated area is covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.

-

Observations:

-

Animals are observed for mortality and clinical signs of systemic toxicity several times on the day of application and at least once daily for 14 days.

-

The treated skin is examined for local effects (erythema, edema) at 60 minutes after bandage removal, and then on days 7 and 14.

-

Body weights are recorded before dosing, weekly, and at the end of the study.

-

-

Data Analysis: The dermal LD₅₀ is determined to be greater than 2000 mg/kg if no mortality is observed.

Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways affected by this compound are limited, its known interaction with cytochrome P450 (CYP) enzymes provides insight into its potential mechanism of action and toxicity.[8] Chlorophenols, as a class, are known to induce oxidative stress and apoptosis through mitochondria-mediated pathways.[11]

Metabolism via Cytochrome P450

This compound is a substrate for cytochrome P450 enzymes, a superfamily of monooxygenases involved in the metabolism of a wide variety of xenobiotics.[8][12] The metabolism of fluorinated phenols can lead to the formation of reactive intermediates.

Caption: Proposed metabolic pathway and toxicity mechanism of this compound.

The oxidation of this compound by CYP enzymes could potentially lead to the formation of reactive quinone-type metabolites. These metabolites can contribute to cellular toxicity by inducing oxidative stress through the generation of reactive oxygen species (ROS). An imbalance in the cellular redox state can lead to damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo acute toxicity study.

Caption: General workflow for an in vivo acute toxicity assessment.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains. Uncleaned containers should be handled as the product itself.[8]

This guide is intended to provide a comprehensive overview of the health and safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) and relevant institutional safety protocols before handling this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. fda.gov [fda.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Buy this compound | 769-39-1 [smolecule.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5,6-tetrafluorophenol from pentafluorobenzene (B134492). This synthesis is a key transformation for introducing the tetrafluorophenyl moiety into molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.

Application Notes

This compound is a crucial building block in medicinal chemistry and materials science.[1][2] The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity.[2] As an intermediate, this compound serves as a precursor for a variety of more complex molecules.

In Pharmaceutical Development: This compound is instrumental in the synthesis of a range of therapeutic agents. Notable examples include antidiabetic drugs, Maillard reaction inhibitors, and the digestive system drug cisapride.[3] Its unique electronic properties make it a valuable component in the design of novel drug candidates, where it can be used to create complex heterocyclic compounds.[2]

In Agrochemicals: this compound is a key starting material for the synthesis of modern fungicides and herbicides.[3] The presence of the tetrafluorophenyl group can lead to increased efficacy and altered environmental persistence of the active ingredients.

In Materials Science: The compound is utilized in the production of fluorinated polymers. These materials are prized for their high thermal stability and chemical resistance, making them suitable for high-performance applications.[1]

The primary route to this compound from pentafluorobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a fluorine atom on the electron-deficient pentafluorobenzene ring by a hydroxide (B78521) nucleophile.

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism, as illustrated below.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from pentafluorobenzene based on the detailed experimental protocol provided below.

| Parameter | Value | Reference |

| Starting Material | Pentafluorobenzene | [1] |

| Reagents | Potassium Hydroxide, Pyridine (B92270), Water | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product Yield | 65% | [1] |

| Boiling Point | 140 °C | [3] |

| Melting Point | 37-39 °C | [3] |

| Purity (Typical) | >97% | Not specified |

Experimental Protocol

This protocol is adapted from the method described by Wall et al. in "Reactions of Polyfluorobenzenes With Nucleophilic Reagents".[1]

Materials:

-

Pentafluorobenzene (67 g, 0.4 mole)

-

Potassium hydroxide (21.6 g, 0.4 mole)

-

Pyridine (150 ml)

-

Water (2 ml)

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

500-ml three-necked flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 500-ml, three-necked flask equipped with a stirrer and a reflux condenser, combine pentafluorobenzene (67 g), potassium hydroxide (21.6 g), pyridine (150 ml), and water (2 ml).

-

Reaction: Heat the mixture to reflux and maintain reflux for 4 hours with continuous stirring.

-

Work-up (Initial Distillation): After the reflux period, allow the reaction mixture to cool. Remove the pyridine and any unreacted pentafluorobenzene by distillation.

-

Acidification: Cool the distillation residue and cautiously acidify it with concentrated hydrochloric acid.

-

Extraction: Transfer the acidified residue to a separatory funnel and extract the product with diethyl ether.

-

Drying: Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by distillation. The crude product is then purified by distillation to yield this compound. The reported yield for this procedure is 43 g (65%).[1]

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

References

Application Notes and Protocols for 2,3,5,6-Tetrafluorophenol in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorophenol is a valuable and versatile fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The incorporation of the tetrafluorophenyl moiety can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 769-39-1 |

| Molecular Formula | C₆H₂F₄O |

| Molecular Weight | 166.07 g/mol |

| Melting Point | 37-39 °C |

| Boiling Point | 140 °C |

| pKa | 5.46 ± 0.20 |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tetrafluorophenoxy group can be found in drugs targeting a range of therapeutic areas.

Case Study: Sorbinil (Aldose Reductase Inhibitor)

Sorbinil is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic neuropathy and retinopathy.

The mechanism of action of Sorbinil involves the inhibition of aldose reductase, thereby preventing the conversion of glucose to sorbitol. This inhibition helps to mitigate the downstream osmotic stress and oxidative damage associated with sorbitol accumulation in tissues.

Case Study: Cisapride (Gastroprokinetic Agent)

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. It acts as a selective serotonin (B10506) 5-HT₄ receptor agonist.[3][4][5]

Cisapride stimulates 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine. Acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility.

References

- 1. nbinno.com [nbinno.com]

- 2. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104926617A - Synthesis method for this compound - Google Patents [patents.google.com]

Application Notes and Protocols: The Use of 2,3,5,6-Tetrafluorophenol in Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the realm of peptide synthesis, the efficient and high-fidelity formation of amide bonds is paramount. The choice of coupling reagent and strategy can significantly impact the yield, purity, and biological activity of the final peptide. 2,3,5,6-Tetrafluorophenol (TFP) has emerged as a valuable reagent for the synthesis of active esters of N-protected amino acids. These tetrafluorophenyl (TFP) esters are highly reactive and stable intermediates that offer several advantages in both solid-phase and solution-phase peptide synthesis, particularly for challenging sequences and to minimize undesirable side reactions.

The core principle behind the utility of TFP lies in the strong electron-withdrawing nature of the tetrafluorinated phenyl ring. This property renders the carbonyl carbon of the ester highly electrophilic, making it exceptionally susceptible to nucleophilic attack by the N-terminal amine of a growing peptide chain. The resulting this compound is an excellent leaving group, facilitating rapid and efficient peptide bond formation.

Key Advantages of 2,3,5,6-Tetrafluorophenyl Esters in Peptide Synthesis:

-

High Reactivity and Coupling Efficiency: TFP esters exhibit high reactivity, leading to rapid and often complete coupling reactions. This is particularly beneficial when dealing with sterically hindered amino acids or "difficult" peptide sequences that are prone to aggregation.

-

Suppression of Racemization: The activation of an amino acid's carboxyl group can lead to racemization, a critical issue that can compromise the biological activity of the final peptide. The use of pre-formed TFP esters is a recommended strategy for incorporating amino acids that are particularly prone to racemization, such as cysteine and histidine.[1]

-

Enhanced Stability: Compared to other active esters like N-hydroxysuccinimide (NHS) esters, TFP esters demonstrate greater stability, especially at the basic pH conditions often used for amine coupling, and are less susceptible to spontaneous hydrolysis.[2]

-

Avoidance of Harsh Reagents: By using pre-formed and purified active esters, the growing peptide chain on the solid support is not exposed to potentially harsh in-situ coupling reagents and their byproducts, which can lead to unwanted side reactions.[3]

Quantitative Data and Comparative Analysis

While extensive quantitative data for 2,3,5,6-tetrafluorophenyl esters is not as widely published as for its pentafluorophenyl (PFP) counterpart, the principles are analogous. The following tables summarize available data and provide a comparison with other common peptide synthesis strategies.

Table 1: Reactivity and Performance of Fluorinated Phenyl Esters

| Active Ester | Relative Reactivity Order (with ValOCH₃)[4] | Key Characteristics |

| Boc-Ala-OTrf (Trifluorophenyl) | Lowest | Good reactivity, stable intermediate. |

| Boc-Ala-OTfp (Tetrafluorophenyl) | Moderate | Good balance of reactivity and stability; less prone to hydrolysis than NHS esters. [2] |

| Boc-Ala-OPfp (Pentafluorophenyl) | High | Highly reactive, very efficient for difficult couplings.[1] Can achieve >90% purity for crude peptides.[3] |

| Boc-Ala-OTfc (p-Chlorotetrafluorophenyl) | Highest | Most reactive in this series, suitable for very challenging couplings. |

Table 2: Comparison of Peptide Coupling Strategies

| Coupling Strategy | Key Advantages | Key Disadvantages | Racemization Risk |

| Pre-formed TFP/PFP Esters | High efficiency, low racemization, stable intermediates, avoids harsh reagents on resin.[1][3] | Requires an extra synthesis step for the active ester. | Low |

| Carbodiimides (e.g., DCC, DIC) + Additives (e.g., HOBt, Oxyma) | Cost-effective, widely used, in-situ activation. | Formation of insoluble urea (B33335) byproducts (DCC), potential for side reactions. | Moderate (suppressed by additives)[5][6] |

| Onium Salts (e.g., HBTU, HATU, COMU) | High efficiency, rapid reactions, suitable for difficult sequences.[7][8] | Higher cost, potential for guanidinylation side reaction with uronium salts.[8] | Low to Moderate |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid-2,3,5,6-Tetrafluorophenyl Ester (Fmoc-AA-OTfp)

This protocol describes the general procedure for the synthesis of a TFP active ester from an N-Fmoc protected amino acid.

Materials and Reagents:

-

N-Fmoc protected amino acid

-

This compound (TFP)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297) (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Ice bath

Procedure:

-

Dissolution: In a clean, dry round bottom flask, dissolve the N-Fmoc protected amino acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous ethyl acetate or a mixture of ethyl acetate and DCM (to a concentration of approximately 0.2-0.4 M).

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.

-

Carbodiimide Addition: While stirring at 0°C, add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the solution. If using DCC, dissolve it in a small amount of anhydrous DCM or EtOAc before adding.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting amino acid.

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold ethyl acetate.

-

If DIC was used, the diisopropylurea is more soluble and will be removed in the subsequent steps.

-

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: The crude Fmoc-AA-OTfp ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-AA-OTfp Esters

This protocol outlines the coupling of a pre-synthesized Fmoc-AA-OTfp ester to a resin-bound peptide chain.

Materials and Reagents:

-

Fmoc-deprotected peptide-resin

-

Fmoc-AA-OTfp ester (3.0 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, dissolve the Fmoc-AA-OTfp ester (3.0 equivalents) in a minimal amount of DMF.

-

Add the amino acid solution to the deprotected peptide-resin.

-

Shake the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

-

-

Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any excess reagents and byproducts.

-

Cycle Repetition: The resin is now ready for the next cycle of deprotection and coupling. Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA), water, and scavengers).

Visualizations

Caption: Reaction scheme for TFP ester formation and subsequent peptide coupling.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using TFP active esters.

Caption: How TFP esters address common challenges in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. 肽偶联剂选择指南 [sigmaaldrich.com]

Application Notes: 2,3,5,6-Tetrafluorophenol (TFP) for Advanced Peptide Coupling Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. 2,3,5,6-Tetrafluorophenol (TFP) and its close analog, pentafluorophenol (B44920) (PFP), have emerged as highly effective activating reagents for the carboxyl groups of amino acids. The resulting TFP/Pfp esters are reactive intermediates that readily couple with the free amino group of a growing peptide chain, offering a robust and efficient method for peptide bond formation, particularly within solid-phase peptide synthesis (SPPS) protocols.